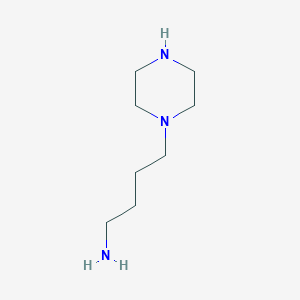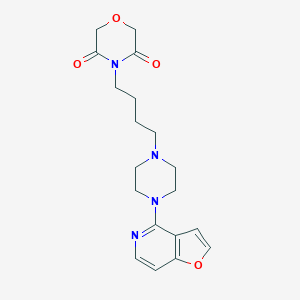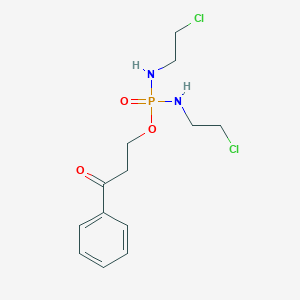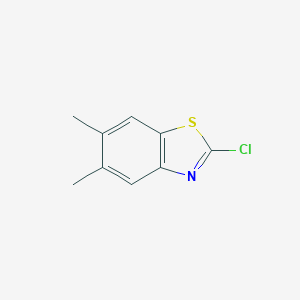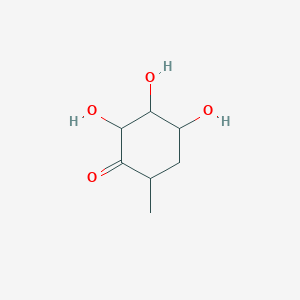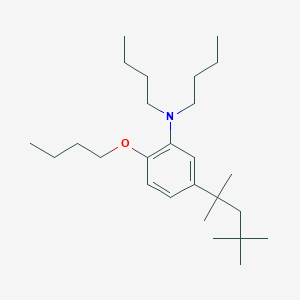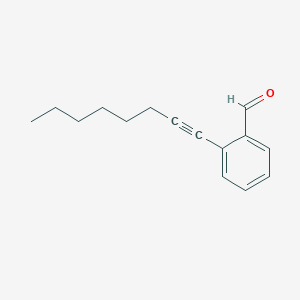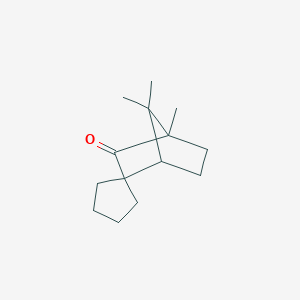
Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl-, commonly known as menthone, is a cyclic monoterpene ketone. It is a colorless liquid with a minty aroma and is widely used in the flavor and fragrance industry. Menthone is found naturally in essential oils of peppermint, spearmint, and pennyroyal. In recent years, menthone has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of menthone is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the modulation of neurotransmitters, and the scavenging of free radicals.
Biochemische Und Physiologische Effekte
Menthone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Menthone has also been shown to have analgesic properties by modulating the activity of pain receptors. Additionally, menthone has been shown to have antimicrobial properties against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Menthone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and has a low toxicity profile. However, menthone has some limitations, including its low solubility in water and its volatility, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for menthone research. One potential direction is the development of menthone-based drugs for the treatment of various diseases. Another potential direction is the investigation of the synergistic effects of menthone with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of menthone and its potential therapeutic applications.
Conclusion
In conclusion, menthone is a cyclic monoterpene ketone with potential therapeutic properties. It can be synthesized through various methods and has been extensively studied for its anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. While menthone has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for menthone research, including the development of menthone-based drugs and the investigation of its synergistic effects with other compounds.
Synthesemethoden
Menthone can be synthesized through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of geranyl acetone. The most common method of menthone synthesis is the oxidation of menthol with oxidizing agents such as chromic acid or potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Menthone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. Menthone has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and diabetes.
Eigenschaften
CAS-Nummer |
107715-18-4 |
|---|---|
Produktname |
Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl- |
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-one |
InChI |
InChI=1S/C14H22O/c1-12(2)10-6-9-13(12,3)11(15)14(10)7-4-5-8-14/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZURABCSOVBIFTR-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C23CCCC3)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C23CCCC3)C)C |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



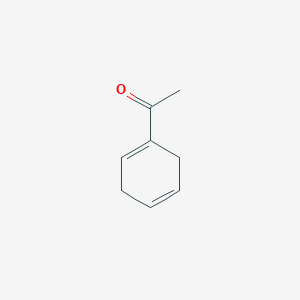
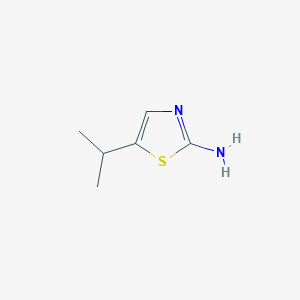
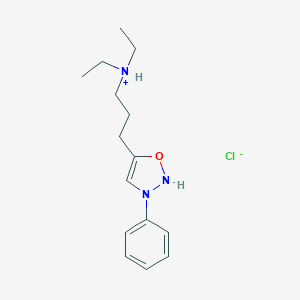
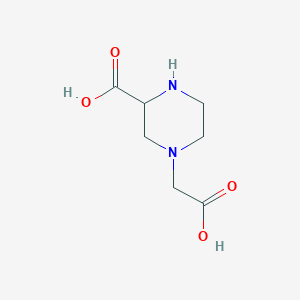
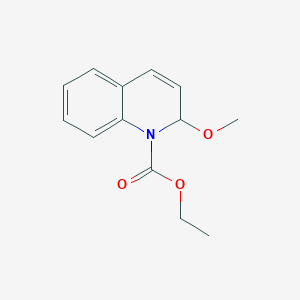

![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)
